Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

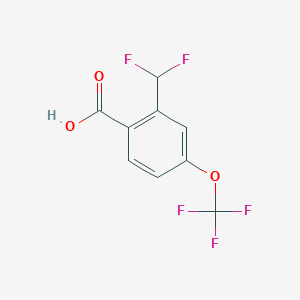

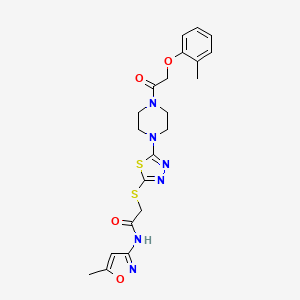

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate , also known by its IUPAC name methyl 3-[(tert-butoxycarbonyl)amino]propanoate , is a chemical compound with the molecular formula C9H17NO4 . It falls under the category of carbonyl compounds and is commonly used in organic synthesis. The compound is a liquid at room temperature and has a melting point range of 26-28°C .

Synthesis Analysis

The synthesis of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate involves the reaction of appropriate starting materials. One common synthetic route includes the esterification of 3-aminopropanoic acid with benzyl alcohol in the presence of a suitable acid catalyst . The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to enhance stability during subsequent reactions .

Molecular Structure Analysis

The compound’s molecular structure consists of a propanoate ester group attached to an amino group via a benzyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective unit for the amino functionality. The IUPAC name reflects this arrangement: methyl 3-[(tert-butoxycarbonyl)amino]propanoate .

Chemical Reactions Analysis

- Esterification : Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate can serve as a versatile building block for the synthesis of various compounds .

Physical And Chemical Properties Analysis

科学的研究の応用

Pharmaceutical Synthesis

This compound could be used as an intermediate in the synthesis of various pharmaceuticals due to its protected amino group. The tert-butoxycarbonyl (Boc) group is commonly used to protect amino acids during peptide synthesis .

Material Science

The tert-butoxycarbonyl group could also be useful in material science research, particularly in the development of novel polymers or coatings that require protected amino functionalities .

Analytical Chemistry

In analytical chemistry, this compound might be used as a standard or reagent in chromatographic methods or mass spectrometry due to its unique mass and structural properties .

Biochemistry

The protected amino group of this compound could be utilized in biochemistry research, particularly in studying enzyme-substrate interactions or protein synthesis .

Organic Synthesis

As a building block in organic synthesis, this compound could be used to construct more complex molecules with pharmaceutical or industrial applications .

Chemical Education

In chemical education, this compound could serve as an example of amino acid protection strategies and esterification reactions for teaching purposes .

Safety and Hazards

作用機序

Target of Action

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is a derivative of amino acids, and it’s primarily used in peptide synthesis . The compound’s primary targets are the amino acid residues in the peptide chain. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets (amino acid residues) through a process known as amide bond formation, which is a key step in peptide synthesis . The Boc group in the compound protects the amino group from unwanted side reactions during this process . After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the amino group .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of amide bonds, which link amino acid residues together to form a peptide chain . The resulting peptide chain can then undergo various biochemical reactions, depending on its sequence and the conditions of the reaction.

Result of Action

The primary result of the compound’s action is the formation of a peptide chain with protected amino groups . This allows for the synthesis of peptides with specific sequences, which can be used in various biochemical and pharmaceutical applications.

Action Environment

The action of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the protection and deprotection of the amino group . Additionally, the temperature and solvent used in the reaction can also influence the efficiency of peptide synthesis .

特性

IUPAC Name |

methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKRDRSPMQPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)